Niclosamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ACETONE

Sol at 20 °C in 150 parts of alcohol

In water = 5-8 mg/L at 20 °C

For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

niclosamide mechanism of action mitochondrial uncoupling

Mechanism of Mitochondrial Uncoupling

Mitochondrial uncoupling disrupts oxidative phosphorylation by dissipating the proton gradient across the mitochondrial inner membrane. Niclosamide acts as a protonophore, shuttling protons into the mitochondrial matrix without ATP production [1] [2] [3].

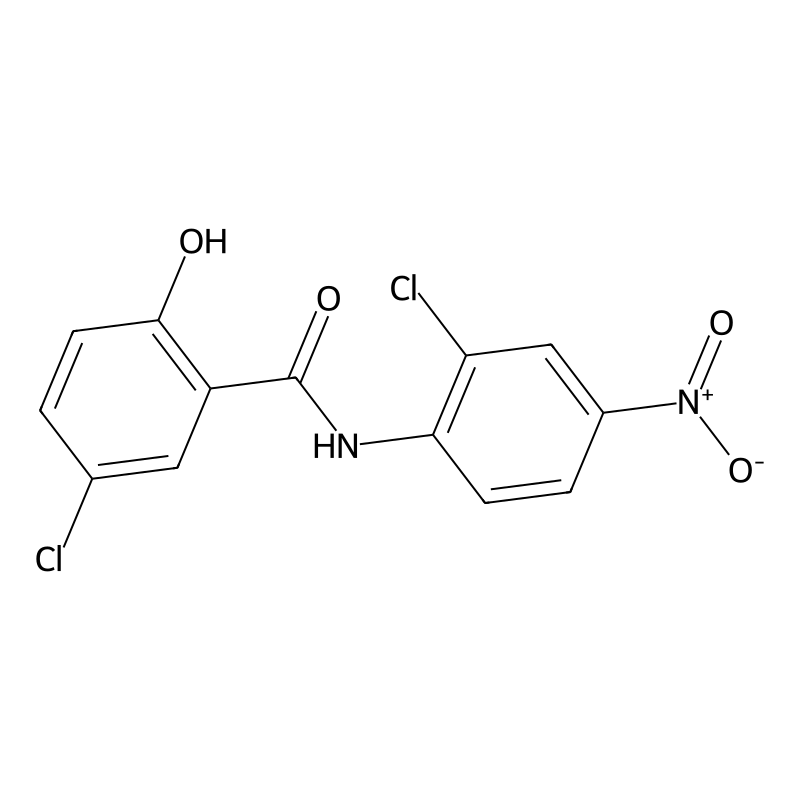

- Structural Requirements: The salicylic acid ring's phenolic hydroxyl (-OH) group is essential for its protonophoric activity. Substitution of this group (e.g., with -CH₃) abolishes uncoupling and antitumor effects. Intramolecular hydrogen bonding with the anilide amide group increases hydrophobicity and stabilizes the structure for membrane permeability [1] [4] [2].

- Functional Consequences:

- Reduced ATP Synthesis: Uncoupling collapses the proton motive force (Δp), leading to a sharp drop in intracellular ATP and increased ADP:ATP ratio [1] [3].

- Increased Oxygen Consumption: Electron transport chain (ETC) activity is maximally stimulated to compensate for the dissipated gradient, increasing oxygen consumption even when ATP synthase is inhibited [1] [5].

- Metabolic Reprogramming: The increased energy demand promotes pyruvate flux into mitochondria for oxidation, reducing glycolytic pathways like lactate production and the pentose phosphate pathway (PPP), which cancer cells rely on for anabolic processes [5] [2].

The following diagram illustrates this core mechanism and its major cellular consequences:

Quantitative Data on Uncoupling Effects

The table below summarizes key quantitative findings from experimental studies on this compound's mitochondrial uncoupling effects.

| Parameter Measured | Experimental Finding | Experimental Model | Citation |

|---|---|---|---|

| Minimal Uncoupling Concentration | 0.5 μM (NEN); 2.0 μM (OCR assay); 20 μM (Oxyclozanide) | MC38 colon cancer cells | [5] |

| Oxygen Consumption Rate (OCR) | Marked increase in OCR in the presence of oligomycin (ATP synthase inhibitor) | HCT116 cells | [1] |

| Intracellular ATP Levels | Sharp drop in ATP concentration; increased ADP:ATP ratio (effect more pronounced in p53-/- cells) | HCT116 p53+/+ vs p53-/- cells | [1] |

| Metabolomic Flux | Increased PDH/PC rate (pyruvate mitochondrial influx); decreased lactate, UDP/UTP (PPP), serine, glycine | MC38 cells with [U-¹³C]-glucose and NMR | [5] |

| Mitochondrial Membrane Potential (ΔΨm) | Reduction in TMRE fluorescence, indicating dissipation of ΔΨm | HCT116 and A549 cells | [1] |

Key Experimental Protocols

Studying mitochondrial uncoupling involves specific assays to measure bioenergetic function and membrane integrity.

- Oxygen Consumption Rate (OCR) with Oligomycin: A hallmark assay for uncoupling [1] [5].

- Methodology: Use a Seahorse XF Analyzer. Seed cells in a specialized microplate. Measure basal OCR. Inject ATP synthase inhibitor oligomycin. A subsequent increase in OCR after oligomycin indicates mitochondrial uncoupling, as protons enter the matrix without ATP synthase.

- Mitochondrial Membrane Potential (ΔΨm) Measurement:

- Intracellular ATP Quantification:

- Methodology: Use a luciferase-based ATP assay kit (e.g., CellTiter-Glo). Luciferase produces light in proportion to ATP concentration. Treat cells, lyse them, add reagent, and measure luminescence. Reduced luminescence indicates ATP depletion [1].

- Metabolomic Flux Analysis (¹³C-Tracing):

- Methodology: Culture cells (e.g., MC38) with [U-¹³C]-glucose. Extract metabolites after drug treatment. Analyze using NMR or LC-MS. Track ¹³C-labeling patterns in metabolites (e.g., glutamate, lactate, ribose) to quantify changes in metabolic pathway fluxes like mitochondrial pyruvate oxidation and PPP activity [5].

Structure-Activity Relationship and Current Research

Understanding this compound's structure is key to improving its drug properties.

- Critical Functional Groups:

- Phenolic -OH (Salicylic Acid Ring): Essential for protonophoric activity; substitution abolishes uncoupling and antitumor effects [1] [4] [2].

- Anilide 4'-NO₂ Group: Contributes to genotoxicity and DNA damage but is not essential for uncoupling. Its removal reduces genotoxicity while preserving anticancer activity [4] [6] [7].

- Amide Group: Serves as a strong electron-withdrawing group; hydrogen bonding with the -OH group enhances hydrophobicity and uncoupling efficiency [4] [2].

- Ongoing Research Directions:

- Improving Bioavailability: Efforts include creating salts (e.g., This compound Ethanolamine, NEN), prodrugs, and nanotechnology-based formulations to overcome poor aqueous solubility [5] [2] [3].

- Reducing Off-Target Toxicity: Developing nitro-deficient analogues (ND-Nic) to minimize genotoxicity while retaining antitumor efficacy [6] [7].

- Exploring Synergistic Combinations: Investigating this compound as an adjuvant to overcome antibiotic resistance in bacteria and to enhance the efficacy of other anticancer therapies [8] [9].

References

- 1. Mitochondrial uncoupling reveals a novel therapeutic ... [nature.com]

- 2. The magic bullet: this compound [frontiersin.org]

- 3. Optimizing this compound for Cancer Therapy: Improving ... [mdpi.com]

- 4. Structural investigations on the mitochondrial uncouplers ... [pmc.ncbi.nlm.nih.gov]

- 5. Effect of mitochondrial uncouplers this compound ... [nature.com]

- 6. Nitro-Deficient this compound Confers Reduced Genotoxicity ... [pmc.ncbi.nlm.nih.gov]

- 7. Nitro-Deficient this compound Confers Reduced Genotoxicity ... [mdpi.com]

- 8. Exploring Structure–Activity Relationships of this compound ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound in prostate cancer: An inhibitor of AR-V7, a ... [sciencedirect.com]

niclosamide in vitro efficacy cancer cell lines

Mechanisms of Anticancer Action

Niclosamide exerts its anticancer effects through multiple pathways, making it a promising multi-targeted agent. The table below summarizes its primary mechanisms of action. [1]

| Mechanism of Action | Key Molecular Targets & Effects | Biological Consequence in Cancer Cells |

|---|---|---|

| Mitochondrial Uncoupling [1] [2] [3] | Acts as a protonophore; dissipates mitochondrial membrane potential (ΔΨm); increases ROS; decreases ATP; activates AMPK. [1] | Energy depletion; oxidative stress; initiation of intrinsic apoptotic pathway via cytochrome c release. [1] |

| STAT3 Pathway Inhibition [1] [4] | Inhibits phosphorylation and activation of STAT3; reduces downstream gene expression (e.g., PD-L1). [4] | Reduced cell proliferation; increased susceptibility to immune cell attack; enhanced efficacy of anti-PD-1/PD-L1 therapy. [4] |

| Wnt/β-catenin Pathway Inhibition [1] [5] | Promotes degradation of intracellular β-catenin; suppresses TCF/LEF transcriptional activity. [5] | Inhibition of genes driving proliferation (e.g., c-Myc, cyclin D1) and metastasis. [1] |

| mTOR Pathway Inhibition [1] | Disrupts mTORC1 signaling through activation of TSC complex. [1] | Inhibition of cell growth and survival pathways; potential synergy with drugs like Paclitaxel. [1] |

This multi-mechanistic profile can be visualized in the following pathway diagram.

Diagram 1. Multi-targeted anticancer mechanisms of this compound.

In Vitro Efficacy Across Cancer Cell Lines

The following table provides a quantitative summary of this compound's efficacy in various cancer types from recent studies. [5] [3] [4]

| Cancer Type | Cell Line(s) Tested | Key Assays & Findings (this compound Treatment) | Reference |

|---|

| Renal Cell Carcinoma (RCC) | A-498, SW-839 | Proliferation (MTS): IC~50~ ~1-2 µM (72h). Apoptosis (Annexin V): Dose-dependent increase. Clonogenic (Soft Agar): Significant inhibition of colony formation. | [5] | | Colorectal Cancer | HCT-116 | Proliferation (SRB): IC~50~ = 20.05 µM (72h) for hybrid derivative X1 (more potent than pure this compound). Cell Cycle: Arrest in G1 phase. Apoptosis: Induction via mitochondrial membrane potential breakdown. | [3] | | Non-Small Cell Lung Cancer (NSCLC) | A549, H1299, H460 | PD-L1 Downregulation: Concentration- and time-dependent decrease in PD-L1 protein expression (Western Blot). T-cell Cytotoxicity: Enhanced cancer cell lysis by T cells in combination with PD-L1 blockade. | [4] | | Hepatocellular Carcinoma | HEPG-2 | Proliferation (SRB): IC~50~ = 32.09 µM for pure this compound. | [3] | | Breast Cancer | MCF-7 | Proliferation (SRB): IC~50~ = 30.16 µM for hybrid derivative X1. | [3] |

Detailed Experimental Protocols

Below are the methodologies for key experiments cited in the provided data.

Cell Proliferation and Viability Assays

- MTS Assay (for RCC cells) [5]: Seed cells (10,000 per well) in a 96-well plate. The next day, treat with a range of this compound concentrations for 72 hours. Add 20 µL of MTS tetrazolium compound to each well and incubate for 2 hours. Measure the absorbance at 490 nm. The signal directly correlates to the number of viable cells.

- SRB Assay (for HCT-116, MCF-7, HEPG-2) [3]: This method is used for high-throughput screening. After drug treatment, cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB), a dye that binds to protein basic amino acids. The stained protein mass is then dissolved, and the optical density is measured to quantify cell density.

Apoptosis Analysis

- Annexin V Flow Cytometry (for RCC cells) [5]: Seed cells (1x10⁵ per well) in a 12-well plate and treat with this compound for 72 hours. Detach the cells using trypsin, then stain with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane). Analyze a minimum of 5,000 events by flow cytometry. The percentage of Annexin V-positive cells indicates the extent of apoptosis.

Clonogenic Survival Assay

- Soft Agar Colony Formation (for RCC cells) [5]: Prepare a base layer of 0.7% Bacto agar in culture media in a 12-well plate. On top, seed cells (1,000 per well) mixed with this compound in a top layer of 0.3% Bacto agar. Add a small volume of culture medium on top, replacing it twice weekly. After 10-14 days, stain the resulting colonies with crystal violet and count them. This assay measures the ability of a single cell to proliferate independently, indicating tumorigenic potential.

Mechanistic Western Blot Analysis

- PD-L1 and STAT3 Detection (for NSCLC cells) [4]: Treat cells with various concentrations of this compound for a set time. Lyse cells in RIPA buffer and quantify protein concentration. Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against PD-L1, STAT3, and p-STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent reagent. This allows observation of this compound-induced downregulation of PD-L1 and inhibition of STAT3 phosphorylation.

Research Implications and Considerations

- Overcoming Bioavailability Challenges: A major hurdle for this compound is its low aqueous solubility and poor oral bioavailability (<10%), which limits its clinical translation. [1] [2] Promising strategies to overcome this include:

- Structural Modification: Creating derivatives like this compound ethanolamine salt or o-alkylamino-tethered derivatives to improve water solubility. [1]

- Nanotechnology: Developing nanohybrids (e.g., CP-COV03 with magnesium oxide) or nanoparticles to enhance drug delivery and bioavailability. [1] [6]

- Evaluating Cytotoxicity Profile: While this compound shows potent anti-cancer effects, some studies note that its cytotoxicity (CC₅₀) can overlap with its therapeutic efficacy (IC₅₀), resulting in a low in vitro Selectivity Index (SI). [2] This underscores the need for careful dosing and further refinement of drug formulations to achieve a wider therapeutic window.

References

- 1. Optimizing this compound for Cancer Therapy: Improving ... [mdpi.com]

- 2. In Vitro Evaluation and Mitigation of this compound's Liabilities ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological investigation of new this compound-based ... [nature.com]

- 4. , an antihelmintic drug, enhances this compound of... efficacy [jitc.biomedcentral.com]

- 5. suppresses renal this compound carcinoma by inhibiting... cell [springerplus.springeropen.com]

- 6. A randomized, double-blind, placebo-controlled trial of ... [nature.com]

niclosamide anthelmintic drug repurposing for cancer

Mechanisms of Anticancer Action

Niclosamide exhibits pleiotropic anti-neoplastic properties by targeting several critical cellular processes and signaling pathways that are often dysregulated in cancers [1] [2] [3]. The table below summarizes its key mechanisms of action.

| Mechanism of Action | Key Molecular Targets/Effects | Biological Consequence in Cancer Cells |

|---|---|---|

| Mitochondrial Uncoupling [1] [3] | Acts as a protonophore; dissipates proton motive force (Δp); increases ROS; activates AMPK; induces cytochrome c release [1]. | Energy depletion (reduced ATP), oxidative stress, initiation of intrinsic apoptotic pathway [1]. |

| STAT3 Pathway Inhibition [1] [2] | Inhibits Signal Transducer and Activator of Transcription 3 (STAT3) signaling [1]. | Impedes proliferation, metastasis, and immune evasion; overcomes apoptotic resistance [1]. |

| Wnt/β-Catenin Pathway Inhibition [1] [2] | Promotes Frizzled1 endocytosis and LRP6 degradation; downregulates Dishevelled (Dvl2); disrupts β-catenin/TCF complex [2]. | Inhibits transcription of proto-oncogenes (e.g., c-Myc, cyclin D1); suppresses cancer stem cells [1] [2]. |

| mTORC1 Pathway Inhibition [1] [4] [2] | Inhibits mTORC1 (but not mTORC2) via lysosomal dysfunction and TSC activation; does not affect PI3K/Akt upstream [1] [2]. | Induces cell cycle arrest, inhibits anabolic growth, and promotes autophagy [1] [4]. |

| Multi-Pathway Targeting [5] [3] | Also reported to inhibit NF-κB, Notch signaling, and modulate PD-1/PD-L1 [5] [3]. | Contributes to broad anti-cancer, anti-inflammatory, and immunomodulatory effects [5] [3]. |

The following diagram illustrates how this compound simultaneously targets these multiple pathways to exert its anticancer effects.

This compound's multi-targeted mechanism of action against cancer cells.

Key Experimental Models & Protocols

Research on this compound's efficacy spans various experimental models, from in vitro systems to in vivo animal studies.

In Vitro Cell-Based Assays

- Cell Viability and Proliferation: Standard assays like MTT or CCK-8 are used to measure growth inhibition (GI50) in various cancer cell lines (e.g., prostate, breast, colorectal) [2].

- Mechanism-Specific Reporter Assays:

- Wnt/β-catenin Signaling: Cells (e.g., U2OS, HCT116) are transfected with a TCF/LEF-driven luciferase reporter. This compound's inhibition is quantified by reduced luminescence upon Wnt stimulation [2].

- S100A4 Promoter Activity: A S100A4 promoter-driven luciferase assay in HCT116 cells identifies inhibitors of this Wnt target gene [2].

- High-Throughput Screening (HTS): Image-based assays monitoring Frizzled1 endocytosis (GFP-tagged) or EGFP-LC3 puncta formation (for autophagy/mTORC1) have identified this compound from drug libraries [2].

- Protein Analysis: Western blotting is critical for detecting changes in key proteins after this compound treatment (e.g., p-STAT3, Dvl2, LRP6, β-catenin, LC3, p-mTOR) [2].

In Vivo Animal Models

- Xenograft Models: The most common model involves implanting human cancer cells (e.g., from prostate, breast) into immunodeficient mice. Tumors are allowed to establish, then mice are treated with this compound (or vehicle) orally or via injection, often in combination with other drugs (e.g., enzalutamide, docetaxel). Tumor volume is measured regularly to assess efficacy [6] [7].

- Transgenic Models: Studies on neurological applications or aging use genetically modified mice, such as transgenic ALS models (e.g., linked to FUS gene) or aging mouse models [5] [4]. Outcomes include molecular marker analysis, behavioral tests, and histology.

- Toxicology Studies: 3-month animal toxicity studies in rodents determine the No Observable Adverse Effect Level (NOAEL), a critical parameter for clinical trial dosing [6].

Overcoming Bioavailability Hurdles

The major obstacle for this compound's repurposing is its poor aqueous solubility and low systemic absorption, leading to low bioavailability [1] [8]. The following table compares strategies to overcome this.

| Strategy | Examples | Key Findings/Improvements |

|---|---|---|

| Chemical Derivatives [1] [8] | This compound Ethanolamine (NEN) | Water solubility: ~21 g/L (vs. 0.0016 g/L for this compound); improved safety and bioavailability; maintains uncoupling activity [8] [3]. |

| This compound Piperazine (NPP) | Water solubility: ~30 g/L; improved pharmacokinetics without compromising anticancer activity [8]. | |

| Novel Formulations & Delivery Systems [1] [6] | Nanotechnology (e.g., electrospraying, supercritical fluids, nanoparticles) | Improves drug delivery, protects from degradation, enhances tumor targeting, and can increase solubility [1]. |

| CNPharm's Patented Oral Drug | Overcame low absorption/short half-life; achieved high blood concentration (NOAEL: 7,888 ng/mL) with safety; effective in triple-negative breast cancer model combined with docetaxel [6]. | |

| Metabolic Inhibition [1] | Inhibition of CYP450 hydroxylation and UGT glucuronidation | Aims to reduce first-pass metabolism in the liver and intestine, thereby increasing systemic availability of the active drug [1]. |

Clinical Translation and Trials

This compound's journey to the clinic is gaining significant momentum, particularly in addressing drug resistance.

- Current Clinical Status: As of 2024, this compound is in Phase II-III clinical trials for several indications, including metastatic colorectal cancer, prostate cancer, and COVID-19 [5].

- Focus on Drug Resistance: A leading development is targeting hormone-resistant prostate cancer. A this compound-based oral metabolic anticancer drug will enter clinical trials for prostate cancer patients resistant to hormone therapy [6] [7].

- Promising Preclinical Data: In animal models of tumors resistant to enzalutamide (a hormone therapy), the combination of This compound and enzalutamide reduced tumors by about 72%, compared to only 5% with enzalutamide alone [6] [7].

- Trial Design: The initial clinical trial will be a four-week study monitoring PSA (Prostate-Specific Antigen) levels to verify the safety and efficacy of the this compound-hormone therapy combination [6].

Conclusion and Future Perspectives

This compound's unique ability to target multiple core pathways in cancer cells simultaneously makes it a compelling candidate for drug repurposing, potentially overcoming the limitations of single-target therapies.

Future work should focus on several key areas to fully realize its potential. Researchers must stratify patient populations based on biomarkers tied to this compound's mechanisms, such as activated STAT3 or Wnt pathways, to identify likely responders [1]. Optimizing combination therapy regimens with existing chemotherapies, targeted therapies, and immunotherapies is crucial for synergistic effects and overcoming resistance [6]. Finally, a major translational effort is needed to advance the most promising bioavailability-enhanced formulations from preclinical proof-of-concept to clinical validation [1] [8] [9].

References

- 1. Optimizing this compound for Cancer Therapy: Improving ... [mdpi.com]

- 2. Multi-targeted therapy of cancer by this compound [pmc.ncbi.nlm.nih.gov]

- 3. The magic bullet: this compound [frontiersin.org]

- 4. This compound extends health span and reduces frailty by ... [pubmed.ncbi.nlm.nih.gov]

- 5. Repurposing this compound for the treatment of neurological ... [pmc.ncbi.nlm.nih.gov]

- 6. ADM Korea Announces this compound-based Metabolic ... [biospace.com]

- 7. First Clinical Trial of this compound-Based Metabolic ... [synapse.patsnap.com]

- 8. Optimizing this compound for Cancer Therapy: Improving ... [pmc.ncbi.nlm.nih.gov]

- 9. Improving this compound's Effectiveness in Cancer Therapy [scholarworks.utrgv.edu]

Mechanism of Action and p53-dependent Selectivity

The core mechanism and the basis for its selective action are summarized in the table below:

| Mechanism / Feature | Description | Role in p53-deficient Cell Death |

|---|---|---|

| Primary Mechanism | Functions as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane [1] [2]. | Leads to a sharp drop in intracellular ATP and disrupts energy metabolism [1]. |

| Key Selective Vulnerability | p53-deficient cells lack a protective metabolic response, leading to arachidonic acid (AA) accumulation [1]. | Accumulated AA induces mitochondrial-dependent apoptosis; cytochrome c release activates caspase-9/caspase-3 [1]. |

| Protective Role of p53 | Wild-type p53 evades death by transcriptionally inducing lipid oxygenation genes ALOX5 and ALOX12B [1]. | These enzymes catalyze the breakdown of arachidonic acid, preventing its toxic buildup [1]. |

| Alternative/Collateral Mechanisms | Induces DNA damage, partly attributed to its aniline 4'-NO2 group [2]. Can also inhibit Wnt/β-catenin, STAT3, and mTOR pathways [3] [4]. | Genotoxicity is a pleiotropic effect that can be uncoupled from its primary anti-tumor action [2]. |

This relationship and the subsequent apoptotic pathway can be visualized as follows:

The apoptotic pathway triggered by this compound in p53-deficient cells.

Key Supporting Experimental Evidence

The following table summarizes critical experiments that validate this compound's mechanism and selectivity:

| Experimental Model / Assay | Key Findings |

|---|---|

| HTS Co-culture Screen (HCT116 cells) | Identified this compound as the most potent compound selectively killing p53-deficient (p53-/-) over p53+/+ cells [1]. |

| Isogenic Cell Line Models | p53 knockout (KO) MEFs showed >90% apoptosis vs. wild-type; p53R172H (hotspot mutant) MEFs showed marked sensitivity [1]. |

| Patient-Derived Xenografts | This compound impaired growth of p53 mutant patient-derived ovarian xenografts [1]. |

| Metabolomic/Lipidomic Profiling | Revealed this compound-induced mitochondrial uncoupling and preferential arachidonic acid accumulation in p53-deficient cells [1] [2]. |

| Nitro-Deficient Analog (ND-Nic) | Eliminating the 4'-NO2 group reduced genotoxicity but preserved selective killing of p53-deficient cells via mitochondrial uncoupling [2]. |

Research Implications and Future Directions

- Targeting a Broad Patient Population: This strategy exploits a vulnerability common to diverse p53 mutations, offering a potential therapeutic for a wide array of cancers [1].

- Exploring Safer Analogues: The nitro-deficient this compound (ND-Nic) presents a promising candidate with reduced genotoxicity and retained efficacy, highlighting a path for improved drug design [2].

- Combination Therapy Potential: Evidence suggests this compound's effect can be enhanced with other agents, such as quinacrine, through mechanisms like autophagy-mediated p53-dependent apoptosis [5].

References

- 1. Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers | Nature Communications [nature.com]

- 2. Nitro-Deficient this compound Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound as a Novel Anticancer Agent ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Modulated Apoptosis and Autophagy in ... [medsci.org]

- 5. Low doses of this compound and quinacrine combination ... [sciencedirect.com]

niclosamide broad-spectrum biological activities review

Mechanisms of Action & Signaling Pathways

Niclosamide is a multifunctional agent that exerts its effects through several core mechanisms [1] [2]:

- Mitochondrial Uncoupling: As a classic protonophore, it uncouples oxidative phosphorylation, disrupting the mitochondrial membrane potential and reducing ATP production [1] [3] [2].

- Modulation of Key Signaling Pathways: It inhibits multiple oncogenic and inflammatory signaling pathways, including:

- Wnt/β-catenin: Promotes the degradation of Frizzled receptors and downstream components [1].

- STAT3: Inhibits signal transducer and activator of transcription 3 [1].

- mTORC1: Suppresses the mechanistic target of rapamycin complex 1 signaling [1].

- NF-κB & Notch: Inhibits nuclear factor kappa B and Notch signaling pathways [1].

- Endosomal Acidification: It neutralizes endosomal pH, which can disrupt the internalization of various toxins and the entry of pH-dependent viruses [2].

The diagram below synthesizes the primary signaling pathways modulated by this compound and their downstream effects on cellular processes.

Diagram 1: this compound's core mechanisms and downstream biological effects.

Therapeutic Applications & Quantitative Data

This compound's biological activities translate into potential therapeutic applications across diverse disease areas. The tables below summarize key findings and quantitative data from in vitro and in vivo studies.

Table 1: Anticancer Activity of this compound Across Cancer Types [1]

| Cancer Type | Experimental Model (Cell Line/Animal) | Key Findings & Mechanisms | Efficacy Metrics |

|---|---|---|---|

| Colorectal Cancer | HCT116, SW620 cells; Mouse xenografts | Inhibited Wnt/β-catenin, induced apoptosis, inhibited migration & metastasis. | Reduced liver metastasis in mice [1]. |

| Breast Cancer | MCF-7, triple-negative cells; Mouse models | Inhibited Wnt/β-catenin, STAT3, mTORC1; reversed epithelial-mesenchymal transition (EMT). | Synergistic tumor growth inhibition with cisplatin [1]. |

| Leukemia | AML, CML cells; Mouse models | Inhibited Notch signaling, NF-κB; increased ROS; synergized with chemotherapeutic agents. | Prolonged survival in mouse leukemia model [1]. |

| Glioblastoma | Glioblastoma cell lines; In vivo model | Suppressed Wnt, Notch, mTOR, and NF-κB pathways. | Reduced malignant potential in vivo [1]. |

| Adrenocortical Carcinoma | Cell viability screen; Mouse xenografts | Induced apoptosis, reduced β-catenin, mitochondrial uncoupling. | Oral administration inhibited tumor growth with no toxicity [1]. |

Table 2: Anti-Infective Activity of this compound [1] [4] [2]

| Pathogen / Disease | Experimental Model | Key Findings & Mechanisms | Efficacy Metrics |

|---|---|---|---|

| SARS-CoV-2 (COVID-19) | Clinical trial (CP-COV03), in vitro studies | Nanohybrid formulation reduced viral load via presumed autophagy induction. | 56.7% viral load reduction in 16h (clinical trial); effective in vitro [5]. |

| Clostridioides difficile (CDI) | In vitro; Mongolian gerbil model | Killed vegetative cells, inhibited spore germination and biofilm formation; bound to toxin B (TcdB). | MIC: 4 μg/mL; superior in vivo efficacy vs. free drug [4]. |

| Methicillin-Resistant S. aureus (MRSA) | In vitro assays | Specific inhibition of Gram-positive bacteria. | MIC: 0.125 μg/mL (comparable to vancomycin) [2]. |

| Mycobacterium tuberculosis | In vitro assays | Effective against stationary-phase and multidrug-resistant bacilli. | MIC: 0.5–1 μg/mL [2]. |

| Other Viruses (Zika, Ebola) | In vitro cell-based assays | Disrupted viral entry/fusion via endosomal acidification. | Sub-micromolar to low micromolar EC~50~ [2]. |

Advanced Formulations to Overcome Limitations

A major challenge in repurposing this compound is its poor aqueous solubility and low systemic bioavailability [5] [4] [6]. Advanced formulations are being developed to address this:

- CP-COV03: A this compound nanohybrid with magnesium oxide and hydroxypropyl methylcellulose (NIC-MgO-HPMC) developed for COVID-19. This formulation demonstrated significantly enhanced bioavailability and reduced viral load in a clinical trial [5].

- NIC@PLGA-HAs: this compound-loaded hyaluronic acid-modified poly(lactic-co-glycolic acid) nanospheres for Clostridioides difficile infection (CDI). This system provides pH-responsive controlled release, enhances solubility/stability, and showed superior efficacy in vivo compared to free this compound [4].

Pharmacokinetics and Analytical Methods

Understanding this compound's pharmacokinetics is critical for development. A validated LC-MS/MS method for bioanalysis in plasma reveals key characteristics [6]:

- Low Oral Exposure: Drug exposure after oral administration is very low.

- High Plasma Protein Binding: >99.8%

- Low Metabolic Stability These properties confirm the need for novel formulation strategies to achieve therapeutic systemic concentrations.

Experimental Protocols Summary

1. Protocol for In Vitro Anticancer Efficacy Assessment [1]

- Cell Viability/Proliferation Assays: Use assays like ATP quantitation (e.g., CellTiter-Glo) or MTT in relevant cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer).

- Mechanism Investigation:

- Western Blotting: Analyze protein levels of pathway components (e.g., β-catenin, LRP6, STAT3, Dishevelled).

- Gene Reporter Assays: Use Tcf/Lef-luciferase reporters for Wnt pathway activity or CBF1-luciferase for Notch signaling.

- Apoptosis Assays: Measure via flow cytometry (Annexin V/PI staining) or caspase activation.

- Migration/Invasion Assays: Perform Transwell assays to assess metastatic potential.

2. Protocol for Antimicrobial Efficacy Testing (e.g., against C. difficile) [4]

- Minimum Inhibitory Concentration (MIC): Determine using broth microdilution against vegetative cells.

- Spore Germination Assay: Treat spores with sub-MIC concentrations of this compound and monitor germination.

- Biofilm Inhibition Assay: Quantify biofilm biomass after treatment with sub-MIC drug concentrations using crystal violet or similar staining.

- Toxin Interaction Studies: Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize drug-toxin binding.

3. Protocol for LC-MS/MS Bioanalysis in Plasma [6]

- Sample Preparation: Protein precipitation with acetonitrile.

- Internal Standard: Ibuprofen.

- Chromatography:

- Column: Reverse-phase (e.g., C18 or phenyl).

- Mobile Phase: e.g., 10 mM ammonium formate in water-acetonitrile (30:70, v/v); isocratic elution.

- Mass Spectrometry:

- Ionization: ESI negative mode.

- MRM Transition: m/z 324.8 → 170.9 for this compound.

Conclusion and Future Perspectives

This compound's broad-spectrum activity stems from its unique ability to modulate multiple critical cellular pathways and processes. While the promise is significant, its clinical translation beyond its original anthelmintic use hinges on overcoming pharmacokinetic limitations. The development of advanced formulations, such as nanohybrids and polymer-based nanocarriers, represents a promising and necessary strategy to unlock its full therapeutic potential across oncology, infectious diseases, and other areas [5] [4] [2].

References

- 1. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. , a Drug with Many (Re) purposes - PMC this compound [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Frontiers | Synthetic this compound -loaded controlled-release... [frontiersin.org]

- 5. A randomized, double-blind, placebo-controlled trial of ... [nature.com]

- 6. Bioanalysis of this compound in plasma using liquid ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Niclosamide High-Throughput Screening (qHTS)

Introduction to Niclosamide and Drug Repurposing Screening

This compound is an FDA-approved anthelmintic drug that has emerged as a promising candidate for drug repurposing in oncology, virology, and other therapeutic areas through quantitative high-throughput screening (qHTS) approaches. Originally used for treating tapeworm infections, this compound has demonstrated potent bioactivity against multiple signaling pathways frequently dysregulated in cancer and viral infections, including STAT3, Wnt/β-catenin, and mTOR pathways. The qHTS paradigm enables rapid screening of compound libraries against disease-relevant cellular models, generating robust concentration-response data that facilitates the identification of promising repurposing candidates like this compound. This approach significantly reduces the time and cost associated with traditional drug development by leveraging existing pharmacological and safety data of approved drugs.

The mechanistic versatility of this compound presents both opportunities and challenges for screening applications. As identified through various HTS campaigns, this compound simultaneously modulates multiple cellular processes: it inhibits mitochondrial oxidative phosphorylation, disrupts lysosomal trafficking, blocks viral entry mechanisms, and interferes with key oncogenic signaling pathways. This polypharmacology profile contributes to its efficacy against diverse pathologies but requires careful consideration in screening design and data interpretation. Additionally, this compound's inherent solubility limitations have prompted the development of advanced formulations and screening strategies to better characterize its bioactivity and therapeutic potential.

Table 1: Key Signaling Pathways Targeted by this compound Identified Through Screening Campaigns

| Pathway | Cellular Process | Experimental Model | Key Readout |

|---|---|---|---|

| STAT3 Signaling | Cell proliferation, apoptosis, differentiation | Du145 prostate cancer cells, HeLa epithelial carcinoma | STAT3 phosphorylation (Tyr-705), nuclear translocation, luciferase reporter activity [1] |

| Wnt/β-catenin | Stemness, chemoresistance | A2780cp20 & SKOV3Trip2 ovarian cancer cells | TOPflash luciferase assay, nuclear β-catenin [2] |

| mTOR Pathway | Cell growth, metabolism | Chemoresistant ovarian cancer cell lines | Protein expression analysis [2] |

| Lysosome Trafficking | Tumor cell invasion, metastasis | DU145 prostate cancer cells | Lysosome positioning, cathepsin B secretion [3] |

HTS Assay Development and Protocol Design

Cell-Based Screening Assays

Cell-based phenotypic screening represents a powerful approach for identifying compounds with complex mechanisms of action like this compound. The side population spheroid (SPS) assay enriches for cancer stem-like cells through combined dye-exclusion and spheroid formation methods, providing a biologically relevant model for targeting treatment-resistant populations. In this protocol, MCF7 breast cancer cells are initially stained with Hoechst 33342 (7 µg/mL) and SP cells are isolated via fluorescence-activated cell sorting (FACS) using a FACSAria apparatus. The sorted SP cells are then plated in ultralow attachment plates at 2,000 cells/mL in serum-free DMEM/F12 medium supplemented with growth factors (5 µg/mL insulin, 0.4% BSA, 10 ng/mL bFGF, 20 ng/mL EGF) to generate SP spheres (SPS) with enhanced stem-like properties. These SPS cultures demonstrate increased expression of stemness markers (CD44high/CD24low, OCT4, ABCG2) and heightened tumorigenicity in xenograft models [4].

For HTS implementation, MCF7 SPS cells are seeded into 96-well ultralow attachment plates at 6,000 cells per well in 100 µL serum-free medium. Compounds from screening libraries (e.g., LOPAC library) are typically tested at multiple concentrations (3 µM and 30 µM) for 72 hours. The primary endpoint is spheroid size quantification, which is assessed through automated imaging using a cooled, back-thinned CCD camera followed by analysis with Image-Pro Plus 6.0 software, with a threshold set at 2,000 pixels for object detection. This phenotypic approach identified this compound as a potent inhibitor of breast cancer stem-like cells, demonstrating its ability to downregulate stemness pathways, inhibit spheroid formation, and induce apoptosis in this therapeutically challenging cell population [4].

Diagram 1: Multi-Target Mechanisms of this compound Action - This diagram illustrates the key signaling pathways inhibited by this compound as identified through various screening campaigns, highlighting its polypharmacology profile.

Pathway-Targeted Reporter Assays

Pathway-specific reporter assays provide mechanistic insights into this compound's molecular targets, enabling focused screening for particular therapeutic applications. The STAT3-dependent luciferase reporter assay employs HeLa epithelial carcinoma cells (which constitutively overexpress STAT3) transfected with a luciferase reporter driven by a minimal thymidine kinase promoter with seven copies of STAT3 binding sites (pLucTKS3). Cells are co-transfected with Renilla luciferase as an internal normalization control to account for variability in transfection efficiency and cell viability. Following transfection, cells are treated with this compound or other test compounds for 24 hours, after which luciferase activity is quantified using standard luminescence detection methods. This approach demonstrated this compound's potent inhibition of STAT3-dependent luciferase activity with an IC₅₀ of 0.25 ± 0.07 µM, significantly more potent than many known STAT3 inhibitors [1].

For investigating Wnt/β-catenin pathway inhibition, the TOPflash luciferase reporter assay is employed in ovarian cancer cell lines (A2780ip2, A2780cp20, SKOV3ip1, SKOV3Trip2). Cells are transfected with the TOPflash construct containing TCF/LEF binding sites or the control FOPflash construct with mutated sites. After 24 hours of this compound treatment (typically at 1 µM concentration), luciferase activity is measured to quantify β-catenin-mediated transcriptional activity. In chemoresistant ovarian cancer cell lines, this compound significantly suppressed β-catenin-driven transcription even under Wnt stimulation, demonstrating its potential for targeting therapy-resistant malignancies. This protocol can be adapted for HTS formats to identify additional Wnt pathway inhibitors [2].

High-Content Imaging-Based Screening

High-content imaging screens enable multiparametric analysis of compound effects at the single-cell level, providing rich phenotypic data. The lysosome trafficking assay utilizes DU145 prostate cancer cells seeded in 96-well plates at 4,500 cells per well. Following treatment with this compound or other compounds, cells are fixed and stained for lysosome-associated membrane protein 1 (LAMP1) and nuclei using standard immunofluorescence protocols. Automated imaging is performed using Cellomics or similar high-content imaging systems, followed by quantitative analysis of lysosome positioning relative to the nucleus. This compound was identified as a potent inducer of juxtanuclear lysosome aggregation (JLA), effectively blocking hepatocyte growth factor (HGF) or acidic extracellular pH-induced anterograde lysosome trafficking. This phenotypic screening approach revealed this compound's ability to inhibit lysosome-mediated protease secretion and consequently reduce tumor cell invasion, highlighting its potential as an anti-metastatic agent [3].

qHTS Experimental Workflow and Protocol Implementation

Library Design and Assay Configuration

Quantitative HTS approaches for this compound and its analogs require careful experimental design to generate robust concentration-response data. The library composition typically includes FDA-approved drug collections (such as the LOPAC library with 1,258 compounds) or larger repurposing libraries (1,500-1,800 clinically approved drugs). For canine lymphoid malignancy screening described in recent literature, a library of 1,824 approved human drugs was implemented, focusing on compounds with established safety profiles to enhance translational potential [5]. Compounds are typically prepared as DMSO stock solutions (2-10 mM) and acoustically dispensed into 384-well assay plates using systems like Echo liquid handlers to ensure precise compound transfer across a range of concentrations (typically 0.1-30 µM).

The assay configuration must be optimized for each specific screening paradigm. For viability-based screens using water-soluble tetrazolium (WST) assays, appropriate cell seeding densities must be determined through preliminary experiments: for example, 0.5 × 10⁵ cells/mL for GL-1 canine B-cell leukemia, 1 × 10⁵ cells/mL for UL-1 T-cell lymphoma, and 6 × 10⁵ cells/mL for CLBL-1 B-cell lymphoma lines. The assay quality is monitored through Z'-factor calculations based on vehicle controls (DMSO) and reagent blanks positioned in the outermost columns of each plate, with Z' ≥ 0.5 considered acceptable for HTS applications. Following 72-hour compound incubation, cell viability is assessed using WST reagents like CCK-8, with absorbance measured at 450 nm after 3 hours of additional incubation [5].

Concentration-Response Screening and Hit Selection

qHTS implementation involves testing each compound at multiple concentrations to generate concentration-response curves rather than single-point activity measurements. This approach provides more robust potency estimates (IC₅₀ values) and helps identify potential assay artifacts. For this compound screening in canine lymphoid malignancy models, compounds showing >50% inhibition in primary screening at 5 µM were retested in quadruplicate to confirm reproducibility. The hit selection criteria required consistent ≥90% inhibition in all lymphoid tumor cell lines with <90% inhibition in non-tumorigenic MDCK cells, ensuring tumor-selective activity [5].

Table 2: this compound Potency Across Various Cellular Models

| Cell Line/Model | Assay Type | IC₅₀ Value | Experimental Context |

|---|---|---|---|

| Du145 prostate cancer | STAT3 luciferase reporter | 0.25 ± 0.07 µM | STAT3 pathway inhibition [1] |

| Du145 prostate cancer | Cell proliferation | 0.7 µM | Antiproliferative activity [1] |

| Du145 prostate cancer | Colony formation | 0.1 µM | Clonogenic survival [1] |

| A2780cp20 ovarian cancer | Cell viability (ATP) | 0.41-1.86 µM | Chemoresistant model [2] |

| SKOV3Trip2 ovarian cancer | Cell viability (ATP) | 0.41-1.86 µM | Taxane-resistant model [2] |

| Canine GL-1 leukemia | WST viability | 0.15 µM | Dog repurposing screen [5] |

| Canine UL-1 lymphoma | WST viability | 0.11 µM | Dog repurposing screen [5] |

| Canine CLBL-1 lymphoma | WST viability | 0.14 µM | Dog repurposing screen [5] |

Secondary Assays and Hit Validation

Hit validation requires orthogonal assays to confirm mechanism of action and therapeutic potential. For this compound, secondary profiling included flow cytometric analysis of stem cell markers (CD44, CD24, CD133) in treated versus control cells, apoptosis assessment through annexin V/propidium iodide staining, and cell cycle analysis via DNA content quantification. In cancer stem-like models, this compound treatment significantly reduced CD44high/CD24low populations (2.8-fold and 4-fold enrichment reductions, respectively) and preferentially targeted CD133+ cancer stem cells in chemoresistant ovarian cancer models [4] [2].

Functional validation of anti-invasive effects was performed using Matrigel invasion assays, where DU145 prostate cancer cells were seeded in serum-free medium in the upper chamber of Transwell plates with Matrigel coating, with 10% FBS as chemoattractant in the lower chamber. This compound pretreatment (0.1-1 µM) for 24 hours significantly inhibited HGF-induced invasion, consistent with its effects on lysosome trafficking and cathepsin B secretion. For antiviral activity assessment, porcine epidemic diarrhea virus (PEDV) infection models employing recombinant virus expressing renilla luciferase (PEDV-Rluc) demonstrated this compound's inhibition of viral entry, particularly the internalization step, with time-of-addition experiments pinpointing its activity to early stages of viral infection [3] [6].

Analytical Methods and Data Analysis

Quantification Methods and Readout Technologies

Viability and proliferation assessment in this compound screening employs multiple detection methodologies. The CellTiter-Glo luminescent assay quantifies ATP content as a biomarker of metabolically active cells, providing a sensitive measurement of cell viability following 72-hour drug exposure. This homogeneous assay format is particularly suitable for HTS applications, with luminescence signal proportional to the number of viable cells. Alternatively, water-soluble tetrazolium (WST) assays like CCK-8 utilize mitochondrial dehydrogenase activities to reduce tetrazolium salts to formazan dyes, with absorbance measured at 450 nm. For high-content imaging screens, quantitative analysis of lysosome positioning involves calculating the relative distance of lysosomes from the nucleus or determining the percentage of cells exhibiting juxtanuclear lysosome aggregation (JLA) [4] [3] [5].

Molecular pathway analysis requires specialized techniques to validate this compound's multi-target mechanisms. Western blotting remains the gold standard for assessing protein expression and phosphorylation status, with particular focus on STAT3 Tyr-705 phosphorylation, β-catenin levels, and expression of downstream targets (cyclin D1, c-Myc, Bcl-xL). For transcriptional activity quantification, luciferase reporter assays (STAT3-dependent or TOPflash for Wnt/β-catenin) provide sensitive, dynamic measurements of pathway inhibition. Electrophoretic mobility shift assays (EMSA) further characterize this compound's effects on STAT3-DNA binding activity, while immunofluorescence microscopy visualizes inhibition of STAT3 nuclear translocation following growth factor stimulation [1].

Data Analysis and Interpretation

qHTS data processing involves normalization to vehicle controls (0% inhibition) and reference compounds (100% inhibition), followed by curve-fitting to calculate IC₅₀ values. For combination studies with chemotherapeutic agents, synergy assessment utilizes combination index (CI) calculations, where CI < 1 indicates synergistic interactions, CI = 1 additive effects, and CI > 1 antagonistic effects. This compound demonstrated synergistic activity (CI < 1) with carboplatin in chemoresistant ovarian cancer models, significantly enhancing the antiproliferative effects of conventional chemotherapy [2].

Selectivity profiling is essential for evaluating the therapeutic potential of repurposed drugs. Comparison of this compound's potency across multiple cell lines with varying levels of pathway activation revealed enhanced activity in models with constitutively active STAT3 (Du145, HeLa, A549) compared to those with low STAT3 activation (HT29, PC3, A431). This differential sensitivity strengthens the rationale for targeted application in malignancies dependent on specific this compound-inhibited pathways. Additionally, comparison of IC₅₀ values with reported maximum plasma concentrations (Cmax) in relevant species helps assess translational potential, as demonstrated in canine screening where this compound's IC₅₀ values (0.11-0.15 µM) were well below the reported Cmax in dogs [1] [5].

Diagram 2: qHTS Workflow for this compound Screening - This diagram outlines the key steps in quantitative high-throughput screening campaigns that identified this compound as a hit compound, from library preparation through hit validation.

Advanced Applications and Recent Developments

Formulation Strategies for Enhanced Bioavailability

Bioavailability challenges associated with this compound's poor aqueous solubility (0.23 µg/mL for anhydrous form) have prompted innovative formulation approaches for in vivo applications and clinical translation. Co-crystal engineering with pharmaceutically acceptable co-formers like urea has demonstrated significant improvements in dissolution performance through the "spring parachute" effect, where the co-crystal dissociates to form amorphous material with high initial solubility followed by transition through metastable forms. The spray drying process for this compound-urea co-crystal production involves preparing stoichiometric solutions in isopropanol (Class 3 solvent) and spraying through laboratory-scale spray dryers with optimized parameters (inlet temperature, atomizing gas flow, solution feed rate) to generate phase-pure co-crystals with controlled particle size distribution [7].

Nanohybrid technology represents another advanced strategy to overcome this compound's pharmacokinetic limitations. The CP-COV03 formulation combines this compound with magnesium oxide and hydroxypropyl methylcellulose (NIC-MgO-HPMC) to create a nanohybrid with significantly enhanced bioavailability. This innovation enabled successful clinical application in COVID-19 trials, where CP-COV03 demonstrated dose-dependent viral load reduction (56.7% decrease within 16 hours of initial dose) and symptom improvement in patients with mild to moderate disease. The pharmacokinetic profile of this formulation showed Cmax values of 285.25 ng/mL for the 300 mg dose and 389.90 ng/mL for the 450 mg dose, achieving concentrations sufficient for antiviral activity despite this compound's inherent absorption challenges [8].

Clinical Translation and Emerging Applications

Recent clinical evidence supports this compound's potential for repurposing in viral infections. A 2025 randomized, double-blind, placebo-controlled trial of this compound nanohybrid (CP-COV03) in 300 patients with mild to moderate COVID-19 demonstrated significant reduction in time to sustained symptom improvement (9.0 days vs. 13.0 days for placebo) and rapid viral load reduction. The therapeutic effect appeared time-dependent rather than concentration-dependent, consistent with this compound's mechanism of inducing autophagy and disrupting viral replication cycles. Importantly, the nanohybrid formulation was well-tolerated with no serious adverse events reported, highlighting the importance of advanced formulation strategies for successful clinical translation [8].

Veterinary applications of this compound have also been explored through HTS campaigns. Screening against canine lymphoid tumor cell lines (GL-1, UL-1, CLBL-1) identified this compound as a promising candidate for veterinary oncology, with potent antiproliferative effects (IC₅₀ values 0.11-0.15 µM) and tumor-selective activity compared to non-tumorigenic MDCK cells. The established safety profile of this compound in mammals and the pharmacokinetic data available in dogs facilitate rapid translation to clinical trials in veterinary patients, demonstrating the power of repurposing approaches across species [5].

Conclusion and Future Perspectives

The application of qHTS technologies to this compound has revealed an unexpectedly diverse pharmacological profile, positioning this old anthelmintic drug as a promising multi-target therapeutic for cancer, viral infections, and other diseases. The screening protocols outlined in these application notes provide robust methodologies for identifying compounds with similar polypharmacology, emphasizing the importance of incorporating multiple assay formats (viability, pathway-specific, phenotypic) to fully characterize compound activity. The consistent identification of this compound across diverse screening campaigns highlights its unique mechanism portfolio and validates the qHTS approach for drug repurposing.

Future directions for this compound screening and development include combination therapy optimization through systematic screening with standard care agents, biomarker identification to select patient populations most likely to respond, and continued formulation innovation to enhance bioavailability. The successful clinical application of this compound nanohybrids for COVID-19 treatment demonstrates that formulation challenges can be overcome through advanced technologies, paving the way for expanded clinical testing in oncology. As qHTS technologies continue to evolve with more complex disease models and improved detection capabilities, the systematic repurposing of existing drug collections will undoubtedly yield additional hidden gems like this compound with untapped therapeutic potential.

References

- 1. Identification of this compound as a New Small-Molecule ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its analogs are potent inhibitors of Wnt/β ... [pmc.ncbi.nlm.nih.gov]

- 3. A Novel High Content Imaging-Based Screen Identifies the ... [journals.plos.org]

- 4. Drug Screening Identifies this compound as an Inhibitor of ... [pmc.ncbi.nlm.nih.gov]

- 5. Exploratory high-throughput screening of repurposed drugs ... [bmcvetres.biomedcentral.com]

- 6. Identification of this compound as a novel antiviral agent ... [sciencedirect.com]

- 7. Ternary Phase Diagram Development and Production of ... [sciencedirect.com]

- 8. A randomized, double-blind, placebo-controlled trial of ... [nature.com]

Comprehensive Application Notes and Protocols: Niclosamide In Vivo Tumor Growth Inhibition Assays

Introduction to Niclosamide Repurposing for Oncology

This compound is a FDA-approved anthelmintic drug that has been used clinically for over 50 years to treat tapeworm infections, with a well-established human safety profile and low mammalian toxicity (oral LD₅₀ > 5 g/kg in rats) [1] [2]. Recent drug repurposing efforts have revealed that this compound possesses potent anticancer properties through its ability to simultaneously modulate multiple oncogenic signaling pathways [3] [4]. This multi-target mechanism of action makes this compound particularly promising for oncology applications, as cancer cells often develop resistance to single-target agents. The favorable safety history of this compound potentially accelerates its transition to oncology clinical trials, as its human toxicity profile is already established [2].

Despite its promising anticancer activity, this compound faces significant pharmacokinetic challenges that must be addressed in experimental design. The drug suffers from limited aqueous solubility and poor oral bioavailability, primarily due to extensive first-pass metabolism mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases [3]. These limitations have prompted the development of various strategies to improve this compound's delivery, including structural analogs and advanced formulation approaches such as nanoparticle encapsulation [3]. Recent research has produced derivatives like this compound ethanolamine salt and this compound piperazine salt with enhanced water solubility while maintaining anticancer activity [3]. When designing in vivo studies with this compound, researchers must carefully consider these physicochemical properties in their experimental approach.

Molecular Mechanisms of Action

This compound exerts its anticancer effects through multiple synergistic mechanisms that simultaneously target various oncogenic pathways and cellular processes [3] [5]. The primary molecular mechanisms through which this compound inhibits cancer cell growth and survival include:

Mitochondrial Uncoupling: this compound acts as a protonophore that disrupts the mitochondrial proton gradient, dissipating the proton motive force (Δp) required for ATP synthesis [3] [6]. This uncoupling effect leads to depleted cellular energy, increased reactive oxygen species (ROS), AMPK activation, and ultimately cytochrome c release that initiates the intrinsic apoptotic pathway [3]. The protonophoric activity of this compound also causes cytoplasmic acidification, which contributes to its inhibitory effects on mTORC1 signaling [6].

Oncogenic Pathway Inhibition: this compound simultaneously targets multiple signaling pathways commonly dysregulated in cancers. It inhibits Wnt/β-catenin signaling by promoting the degradation of key pathway components including Dishevelled 2 and β-catenin [3] [5]. The drug suppresses STAT3 signaling, a pathway crucial for tumor cell survival, proliferation, and immune evasion [3] [1]. This compound also modulates mTOR signaling, primarily through cytoplasmic acidification rather than direct kinase inhibition [6]. Additionally, it inhibits NF-κB pathway activation and reduces expression of NF-κB target genes such as MMP-9, which is involved in cancer invasion and metastasis [5].

Cancer Stem Cell (CSC) Targeting: this compound demonstrates CSC-suppressing activity by disrupting the Wnt/β-catenin pathway, which is crucial for maintaining cancer stem cell populations [5]. Treatment with this compound reduces the Aldefluor+ cell population and inhibits melanosphere formation in uveal melanoma models, indicating its ability to target these therapy-resistant cell populations [5].

CREB Pathway Inhibition: In hematological malignancies like acute myeloid leukemia (AML), this compound inhibits CREB-dependent signaling pathways by disrupting the interaction between CREB and its coactivator CBP, leading to reduced expression of CREB-driven survival genes [2].

The following diagram illustrates these key mechanisms of action and their functional consequences in cancer cells:

In Vivo Cancer Models and Experimental Overview

Summary of Established Cancer Models

This compound has demonstrated significant antitumor efficacy across diverse in vivo cancer models, supporting its broad-spectrum anticancer potential. The following table summarizes key preclinical studies investigating this compound's antitumor activity:

Table 1: In Vivo Anticancer Efficacy of this compound Across Various Cancer Models

| Cancer Type | Model System | Dosing Regimen | Treatment Duration | Key Findings | Reference |

|---|---|---|---|---|---|

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat and CCRF-CEM xenografts in mice | 10 mg/kg, intraperitoneal | 21 days | Significant tumor growth suppression; increased cleaved caspase-3 and LC3B; prolonged survival | [1] |

| Acute Myeloid Leukemia (AML) | Patient-derived xenograft (PDX) mice | 10 mg/kg, oral gavage | 28 days | Inhibited disease progression; extended survival; reduced tumor burden | [2] |

| Uveal Melanoma (UM) | 92.1 and Mel270 xenografts in mice | p-Niclosamide (water-soluble), 10 mg/kg, IP | 21 days | Potent antitumor activity; reduced tumor volume; inhibited metastasis | [5] |

| Colorectal Cancer | HCT-116 xenografts | This compound-isatin hybrid X1 (20.05 µM IC₅₀) | Not specified | Enhanced apoptosis; mitochondrial membrane potential disruption; cell cycle arrest | [4] |

| Osteosarcoma | Human osteosarcoma xenografts | Various dosing protocols | Not specified | Inhibited tumor growth; induced apoptosis and cell cycle inhibition | [1] |

Detailed Xenograft Protocol for Solid Tumors

The following comprehensive protocol describes the standard methodology for evaluating this compound's efficacy in human tumor xenograft models:

Cell Preparation and Inoculation: Harvest exponentially growing cancer cells (e.g., uveal melanoma lines 92.1, Mel270) using trypsin-EDTA. Wash cells twice with phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel to enhance tumor formation. Keep the cell suspension on ice to prevent Matrigel solidification. Inject 5 × 10⁶ cells in 100-200 µL subcutaneously into the right flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NOD-scid strains) using a 27-gauge needle. Monitor animals daily for tumor development [5].

Randomization and Treatment Initiation: When tumors reach a palpable size of approximately 100-150 mm³ (typically 7-14 days post-inoculation), randomize animals into treatment and control groups (n=6-10 per group) using a stratified randomization approach based on tumor volume to ensure equivalent starting means and variances across groups. Administer this compound via intraperitoneal injection (10 mg/kg daily) or oral gavage (for soluble formulations) [1] [5]. For the control group, administer vehicle alone (e.g., DMSO solution or appropriate formulation excipients).

Formulation Preparation: For conventional this compound, prepare a stock solution in DMSO (e.g., 50 mg/mL) and dilute with PBS or saline immediately before administration, ensuring the final DMSO concentration does not exceed 5%. For improved bioavailability, use water-soluble derivatives such as p-niclosamide or nanoparticle formulations that enhance solubility and absorption [3] [5]. Freshly prepare all formulations immediately before each administration.

Tumor Monitoring and Ethical Endpoints: Measure tumor dimensions 2-3 times weekly using digital vernier calipers. Calculate tumor volume using the formula: Volume = (width)² × length / 2. Monitor animals for signs of toxicity including weight loss, lethargy, reduced mobility, or changes in grooming behavior. Implement humane endpoints requiring euthanasia if tumors exceed 2000 mm³, ulcerate, or if animals show >20% body weight loss [7] [5].

Experimental Design and Workflow

The following diagram illustrates the complete workflow for a standard this compound in vivo efficacy study:

Data Analysis and Statistical Considerations

Tumor Growth Metrics and Statistical Analysis

Proper data analysis is crucial for accurately assessing this compound's antitumor efficacy. The following approaches are recommended:

Tumor Growth Metrics Calculation: The traditional T/C ratio is calculated as the mean tumor volume in the treatment group divided by the mean tumor volume in the control group at the final day of treatment [7]. The Tumor Growth Inhibition (TGI) index is derived as (1 - T/C) × 100% [7]. For more robust analysis, implement the rate-based T/C method which uses all longitudinal data points by fitting tumor growth to an exponential model: log₁₀(tumor volume) = a + b × time + error [7]. The rate-based T/C is calculated as 10^(μT - μC) × 21 days, where μT and μC are the mean growth rates for treatment and control groups, respectively [7]. This approach provides greater statistical power and may reduce the number of animals needed to detect significant treatment effects.

Statistical Analysis and Power Considerations: Perform statistical comparisons using appropriate methods such as two-way ANOVA for longitudinal tumor volume data or Student's t-test for endpoint comparisons, with significance defined as p < 0.05. For survival analysis, use Kaplan-Meier curves with log-rank test comparison [1] [2]. Based on historical xenograft data, a sample size of 8-10 animals per group typically provides sufficient statistical power (≥80%) to detect significant treatment effects when using rate-based T/C analysis [7]. Bootstrap resampling analysis of 219 historical xenograft studies demonstrates that the rate-based T/C method achieves better precision than the traditional T/C approach, potentially allowing for smaller sample sizes while maintaining statistical power [7].

Additional Endpoint Analyses

Histopathological and Molecular Analyses: Following euthanasia, collect tumor tissues and divide for multiple analytical approaches. For histology, fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for general morphology or process for immunohistochemical staining for apoptosis markers (cleaved caspase-3), proliferation markers (Ki-67), or pathway components (p-STAT3, β-catenin) [1] [5]. For molecular analyses, snap-freeze tumor tissues in liquid nitrogen and store at -80°C for protein extraction (Western blotting) or RNA extraction (qRT-PCR) to examine pathway modulation [1] [2].

Apoptosis and Autophagy Assessment: Evaluate this compound-induced apoptosis using TUNEL assay on tumor sections or by Western blot analysis of apoptosis markers (cleaved caspase-3, PARP cleavage) in tumor lysates [1] [2]. Assess autophagy induction by monitoring LC3B conversion (LC3B-I to LC3B-II) and p62/SQSTM1 degradation via Western blot [1]. These molecular analyses provide mechanistic insights complementary to tumor growth inhibition data.

Efficacy Optimization Strategies

Formulation Approaches to Enhance Bioavailability

The limited aqueous solubility and poor oral bioavailability of this compound present significant challenges for in vivo efficacy. Several strategies can address these limitations:

Structural Modification: Develop This compound derivatives with improved pharmaceutical properties. This compound ethanolamine salt (NEN) and This compound piperazine salt have demonstrated enhanced water solubility while maintaining anticancer activity [3]. Recent research has also explored This compound-isatin hybrids (e.g., compound X1) that show improved antiproliferative activity against HCT-116 colorectal cancer cells with IC₅₀ of 20.05 µM compared to native this compound [4].

Nanotechnology Formulations: Implement advanced drug delivery systems to improve this compound's bioavailability. These include nanoparticle encapsulation, liposomal formulations, and polymeric micelles that enhance solubility and promote tumor-selective delivery through the Enhanced Permeability and Retention (EPR) effect [3]. Evaluation methods such as electrospraying and supercritical fluid technology can generate optimized nanoformulations with improved absorption characteristics [3].

Metabolic Inhibition: Co-administrate this compound with enzyme inhibitors that reduce first-pass metabolism. Targeting cytochrome P450-mediated hydroxylation and UGT-mediated glucuronidation can potentially increase systemic exposure to unchanged this compound [3]. However, careful assessment of potential drug-drug interactions is necessary when employing this strategy.

Combination Therapy Strategies

This compound demonstrates enhanced efficacy when combined with other anticancer agents, potentially allowing for reduced chemotherapy doses and decreased toxicity:

Sequential Dosing Protocols: Research in AML models indicates that pretreatment with this compound followed by chemotherapy (cytarabine, daunorubicin, or vincristine) produces synergistic effects, whereas concurrent administration may lead to antagonism [2]. This suggests that this compound may sensitize cancer cells to subsequent chemotherapy exposure.

Pathway-Targeted Combinations: Based on this compound's mechanism of action, rational combination partners include Paclitaxel to complement this compound's limited mTORC1 targeting [3], ROS-inducing agents that may enhance this compound's pro-oxidant effects [5], and targeted therapies against complementary pathways.

Table 2: Optimization Strategies for this compound In Vivo Applications

| Challenge | Solution Approaches | Key Considerations | Expected Outcomes |

|---|---|---|---|

| Poor aqueous solubility | Structural derivatives (ethanolamine, piperazine salts); Nanoformulations; Prodrug approaches | Maintain anticancer activity; Scalable synthesis; Stability profile | Improved bioavailability; Enhanced tumor accumulation; Reduced dosing frequency |

| Limited oral bioavailability | Nanoparticle systems; Liposomal encapsulation; Enzyme inhibition | Absorption profile; First-pass metabolism reduction; Potential drug interactions | Increased systemic exposure; More predictable pharmacokinetics |

| Rapid metabolism | CYP/UGT enzyme inhibitors; Extended-release formulations | Drug interaction potential; Safety profile; Dosing schedule optimization | Prolonged half-life; Enhanced therapeutic concentrations |

| Moderate single-agent activity | Combination therapies; Sequential dosing; Synergy with standard care | dosing sequence optimization; Overlapping toxicities | Enhanced efficacy; Potential dose reduction; Overcoming resistance |

Formulation and Dosing Parameters

Comprehensive Dosing Guidelines

Based on published efficacy studies across various cancer models, the following dosing parameters are recommended for in vivo studies with this compound:

Dosage and Administration: The effective dose of this compound in mouse models typically ranges from 5-20 mg/kg administered daily [1] [5] [2]. For conventional this compound, intraperitoneal injection is the preferred route due to poor oral bioavailability. When using water-soluble derivatives such as p-niclosamide, oral gavage can be effectively employed [5]. The treatment duration in most successful studies ranges from 21-28 days, with significant tumor growth inhibition observed within this timeframe [1] [5] [2].

Formulation Preparation Details: For IP administration, prepare a This compound stock solution in DMSO at 50 mg/mL, then dilute with PBS to the desired concentration (e.g., 1 mg/mL for 10 mg/kg dosing in a 10 mL/kg injection volume). Ensure uniform suspension by sonication and vortex mixing immediately before administration. For oral administration of water-soluble p-niclosamide, prepare solutions in saline or PBS at appropriate concentrations based on the derivative's solubility profile [5].

Toxicity and Safety Monitoring

Despite this compound's favorable historical safety profile in humans, comprehensive toxicity assessment in preclinical models is essential:

Clinical Observations: Monitor animals daily for signs of toxicity including weight loss, changes in grooming behavior, reduced mobility, lethargy, or abnormal breathing. Record body weights at least twice weekly throughout the study.

Hematological and Biochemical Assessment: At study termination, collect blood samples for complete blood count and clinical chemistry analysis including liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) [2]. Compare results between treatment and control groups to identify potential organ toxicity.

Histopathological Examination: Perform comprehensive necropsy on all animals, collecting and examining major organs (liver, kidney, spleen, heart, lungs) for any treatment-related abnormalities. Process tissues for histological evaluation following standard H&E staining protocols [2].

Troubleshooting and Technical Considerations

Successful execution of this compound in vivo studies requires attention to several technical considerations:

Variable Tumor Growth Rates: Different cancer cell lines exhibit inherent variations in growth kinetics that can impact study duration and randomization timing. Conduct preliminary growth rate studies with each cell line to establish expected doubling times and adjust randomization schedules accordingly. Implement stratified randomization based on initial tumor volumes to ensure equivalent starting points across treatment groups [7].

Formulation Stability: this compound formulations may precipitate over time, leading to inconsistent dosing. Prepare fresh solutions daily and maintain uniform suspensions through continuous agitation or sonication immediately before administration. For longer-term stability, consider lyophilized nanoparticle formulations that can be reconstituted immediately before use [3].

Handling Poorly Soluble Compounds: When working with native this compound, ensure thorough mixing before each administration to maintain consistent dosing. For oral administration approaches, utilize water-soluble derivatives rather than attempting to formulate the parent compound, as this provides more reliable absorption and exposure [3] [5].

Conclusions and Future Directions

This compound demonstrates promising broad-spectrum antitumor activity in preclinical models through its unique multi-target mechanism of action. The successful implementation of in vivo efficacy studies requires careful attention to formulation strategies, dosing protocols, and appropriate experimental design to overcome the compound's pharmacokinetic limitations. The rate-based T/C analytical approach provides enhanced statistical power for detecting treatment effects compared to traditional endpoint analysis [7].

Future research directions should focus on optimized delivery systems including nanotechnology approaches and structural derivatives with improved pharmaceutical properties [3]. Additionally, exploration of rational combination therapies and sequential dosing schedules with standard chemotherapeutic agents may enhance efficacy while potentially reducing treatment-related toxicity [2]. The established safety profile of this compound in humans positions it as a strong repurposing candidate for oncology applications, potentially accelerating its transition to clinical trials in cancer patients.

References

- 1. This compound suppresses T-cell acute lymphoblastic ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses acute myeloid leukemia cell ... [oncotarget.com]

- 3. Optimizing this compound for Cancer Therapy: Improving ... [mdpi.com]

- 4. Pharmacological investigation of new this compound-based ... [nature.com]

- 5. The antihelminthic drug this compound effectively inhibits ... [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Analysis of this compound Reveals Potential ... [pmc.ncbi.nlm.nih.gov]

- 7. Growth Rate Analysis and Efficient Experimental Design for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Niclosamide for Cancer Stem Cell Inhibition

Introduction to Niclosamide as a Cancer Stem Cell-Targeting Agent

This compound, an FDA-approved anthelmintic drug, has emerged as a promising multi-pathway inhibitor with significant activity against cancer stem cells (CSCs) across various malignancies. CSCs represent a subpopulation of tumor cells with self-renewal capacity and enhanced chemoresistance, contributing to tumor recurrence and metastasis. The repurposing of this compound for oncology applications leverages its ability to simultaneously target multiple signaling pathways crucial for CSC maintenance and survival, including STAT3, Wnt/β-catenin, and mTOR signaling networks. These molecular pathways collectively contribute to the preservation of stem-like characteristics and facilitate therapy resistance in numerous cancer types, including triple-negative breast cancer, colorectal cancer, oral squamous cell carcinoma, and hepatocellular carcinoma.

Recent advances have focused on optimizing this compound's delivery and efficacy through structural modifications and novel formulation strategies to overcome its inherent bioavailability limitations. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound's anti-CSC properties, incorporating the latest scientific findings and methodological approaches to facilitate standardized assessment across different laboratory settings. The protocols outlined herein are designed to evaluate this compound's effects on CSC marker expression, functional stemness properties, and molecular signaling pathways, providing a framework for preclinical assessment of this compound-based therapeutic interventions.

Mechanisms of Action & Signaling Pathways

This compound exerts its anti-CSC effects through simultaneous modulation of multiple oncogenic signaling pathways, disrupting the molecular networks that maintain stemness and promote therapy resistance. The compound's multi-target capability makes it particularly effective against the heterogeneous and adaptive CSC populations within tumors.

STAT3 Signaling Inhibition

The STAT3 pathway serves as a primary molecular target for this compound in CSCs. This compound directly binds to the SH2 domain of STAT3, preventing its phosphorylation at tyrosine residue 705 (Tyr705), dimerization, and subsequent nuclear translocation. This inhibition disrupts the transcriptional activation of STAT3-target genes involved in stemness maintenance, including cyclin D1, Bcl-2, survivin, and Sox2 [1]. In triple-negative breast cancer models, this compound-mediated STAT3 inhibition resulted in reduced CD44high/CD24low populations and decreased aldehyde dehydrogenase (ALDH) activity, both established CSC markers [1]. Similar findings were reported in hepatocellular carcinoma, where this compound treatment downregulated phospho-STAT3 (Y705) and its downstream anti-apoptotic targets Mcl-1 and survivin [2].

Wnt/β-Catenin Pathway Disruption

This compound effectively suppresses the Wnt/β-catenin signaling axis, a critical pathway for CSC self-renewal and maintenance. Mechanistically, this compound promotes the degradation of LRP6 receptors, induces Frizzled 1 internalization, and facilitates the phosphorylation-mediated degradation of β-catenin [3]. In oral squamous cell carcinoma models, this compound treatment downregulated key Wnt pathway components including DVL2, p-GSK3β, and cyclin D1, while reducing the nuclear accumulation of β-catenin and its transcriptional co-activator c-Myc [3]. This pathway disruption correlated with impaired tumorsphere formation and reduced expression of pluripotency transcription factors OCT4, Nanog, and Sox2 in ALDH+ CSCs.

Additional Molecular Targets

Beyond STAT3 and Wnt/β-catenin signaling, this compound modulates several other pathways involved in CSC maintenance:

- mTOR Pathway: this compound activates TSC complex to inhibit mTORC1 activity, reducing protein synthesis and cellular proliferation in CSCs [4].

- PXR Regulation: In colorectal CSCs, this compound induces miR-148a expression, which post-transcriptionally represses Pregnane X Receptor (PXR), a nuclear receptor associated with chemoresistance [5].

- Mitochondrial Uncoupling: this compound acts as a protonophore that dissipates the mitochondrial membrane potential, leading to ATP depletion, ROS generation, and cytochrome c release, ultimately triggering intrinsic apoptosis [4].